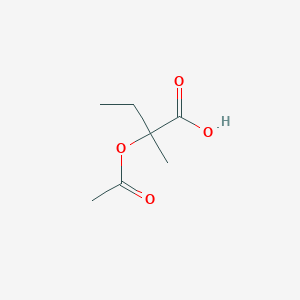
2-(Acetyloxy)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)-2-methylbutanoic acid is an organic compound characterized by the presence of an acetyloxy group attached to a methylbutanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)-2-methylbutanoic acid typically involves the esterification of 2-methylbutanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using acetic anhydride and 2-methylbutanoic acid. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Acetyloxy)-2-methylbutanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-methylbutanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed:
Hydrolysis: 2-methylbutanoic acid and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-(Acetyloxy)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(Acetyloxy)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis, releasing acetic acid, which can then participate in various biochemical processes. The compound may also interact with enzymes, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
2-(Acetyloxy)benzoic acid (Aspirin): Both compounds contain an acetyloxy group, but differ in their core structures.
2-(Acetyloxy)propanoic acid: Similar ester functionality but with a different carbon backbone.
Uniqueness: 2-(Acetyloxy)-2-methylbutanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties
Actividad Biológica
2-(Acetyloxy)-2-methylbutanoic acid, also known as a derivative of the branched-chain fatty acid family, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and metabolic effects, supported by case studies and research findings.
- Chemical Formula : C6H10O4
- Molecular Weight : 130.15 g/mol
- Structure : The compound features an acetyloxy group attached to a methylbutanoic acid backbone, influencing its reactivity and biological interactions.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are hypothesized based on its structural similarities to other fatty acids known to modulate inflammatory pathways. In vitro studies have demonstrated that certain fatty acid derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may also exert such effects.
Metabolic Role
As a branched-chain fatty acid, this compound may play a role in metabolic processes. It is known to be involved in energy metabolism and has been linked to the regulation of gut microbiota. This connection could imply benefits in metabolic health and gut function.
Case Studies
- Cyanobacterial Extracts : A study highlighted the antimicrobial activity of compounds derived from Lyngbya majuscula, which includes structures similar to this compound. These extracts showed significant inhibitory effects against various pathogens, indicating the potential for further exploration of this compound's antimicrobial properties .
- Inflammation Models : In experiments involving macrophage cell lines, fatty acids with similar structures demonstrated the ability to reduce nitric oxide production, a marker of inflammation. This suggests that this compound could have therapeutic applications in inflammatory diseases .
- Metabolic Health : Research on related fatty acids has shown associations with improved metabolic profiles in patients undergoing hemodialysis. The modulation of vascular calcification markers indicates a protective role against cardiovascular diseases, which may extend to this compound.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (μM) | Source |
|---|---|---|---|
| Tumonoic Acid F | Cytotoxic | 62 | Oscillatoria margaritefera |
| Malyngamide C | Cytotoxic | 3.1 - 23.9 | Lyngbya majuscula |
| Malyngamide 3 | Weak Cytotoxic | 29 | Lyngbya majuscula |
| Ethyl Tumonoate A | Anti-inflammatory | 9.8 | Oscillatoria margaritefera |
Propiedades
Número CAS |
90364-65-1 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-acetyloxy-2-methylbutanoic acid |
InChI |
InChI=1S/C7H12O4/c1-4-7(3,6(9)10)11-5(2)8/h4H2,1-3H3,(H,9,10) |
Clave InChI |
IWLSSGJGHVYXTK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















